![molecular formula C13H16N2O2S B2454743 2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-33-4](/img/structure/B2454743.png)

2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

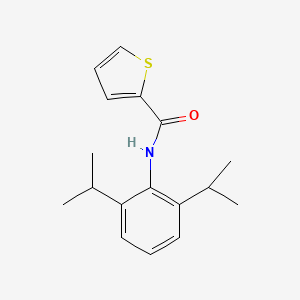

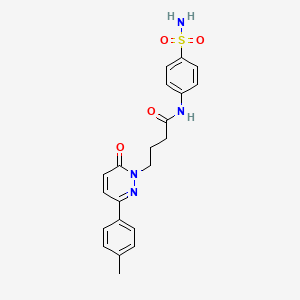

The compound “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields .

Synthesis Analysis

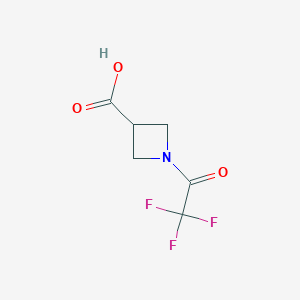

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . In one study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another study reported the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing a sulfur atom . The structure of the compound “this compound” would include this thiophene core, along with additional functional groups attached to the ring .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Scientific Research Applications

Synthesis and Biological Evaluation

One study discusses the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, showcasing the chemical's role in creating compounds with potential therapeutic applications. These derivatives have shown effectiveness as inhibitors of enzymes like cytosolic carbonic anhydrase I and II, and acetylcholinesterase, which are crucial in treating Alzheimer's disease, Parkinson's disease, and other conditions (Boztaş et al., 2019).

Antimicrobial and Antioxidant Studies

Another research focused on the synthesis of lignan conjugates via cyclopropanation, revealing the antimicrobial and antioxidant properties of the synthesized compounds. This study highlights the chemical's utility in developing new antimicrobial and antioxidant agents, with certain derivatives showing excellent antibacterial and antifungal properties (Raghavendra et al., 2016).

Local Anesthetic and Antiarrhythmic Agents

Further research has synthesized a series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates as analogues to explore their potential as local anesthetic and antiarrhythmic agents. Some compounds were found to have activities comparable to known medications, indicating the chemical's potential in medical application development (Al-Obaid et al., 1998).

Versatile Building Block for Amino Acids

Research on methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrates its application as a versatile building block for the synthesis of cyclopropyl-containing amino acids. This work signifies the compound's importance in producing amino acids with potential pharmaceutical applications (Limbach et al., 2009).

Ring Opening Reactions

The study on the regioselective opening of the cyclopropane ring using samarium(II) diiodide highlights a method for producing compounds with potential utility in various fields, including medicinal chemistry (Yamashita et al., 1995).

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

It’s worth noting that certain thiophene derivatives have been shown to have sting-agonistic activity . STING (Stimulator of Interferon Genes) is an immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways .

Result of Action

Certain thiophene derivatives have been shown to have antitumor efficacy , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors such as temperature, light, and atmospheric conditions can influence the stability and efficacy of this compound

Future Directions

Thiophene and its derivatives have shown promising applications in various fields, including electronics, agrochemicals, and pharmaceuticals . Future research could focus on further exploring the potential applications of “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” and similar compounds, as well as optimizing their synthesis and improving their properties.

properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-14-12(17)10-8-3-2-4-9(8)18-13(10)15-11(16)7-5-6-7/h7H,2-6H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKUVOGNTYDURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)

![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(Morpholine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2454667.png)

![2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone](/img/structure/B2454672.png)

![2-Methyl-5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2454677.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B2454682.png)